

Application Note: HPLC Analysis for Purity Assessment of Methyl 4-chlorobenzoate

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Compound of Interest

Compound Name: Methyl 4-chlorobenzoate

Cat. No.: B193341

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AN-HPLC-MCB-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the determination of purity of **Methyl 4-chlorobenzoate** using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is specific, accurate, and precise, making it suitable for routine quality control and purity assessment in research and drug development settings.

Introduction

Methyl 4-chlorobenzoate is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other organic molecules.^{[1][2][3][4]} Its purity is a critical parameter that can influence the quality, safety, and efficacy of the final product. High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates due to its high selectivity and sensitivity.^[5] This document outlines a validated RP-HPLC method for the quantitative determination of **Methyl 4-chlorobenzoate** and its impurities. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability.^{[6][7]}

Experimental Protocol

Materials and Reagents

- **Methyl 4-chlorobenzoate** reference standard (Purity >99%)
- **Methyl 4-chlorobenzoate** sample for analysis
- Acetonitrile (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Phosphoric acid (Analytical grade)[8]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase	Acetonitrile:Water (60:40, v/v)
Flow Rate	1.0 mL/min[7]
Injection Volume	10 µL
Column Temperature	30°C[9]
Detection Wavelength	254 nm[10]
Run Time	15 minutes

Preparation of Solutions

- Diluent: The mobile phase (Acetonitrile:Water, 60:40 v/v) is used as the diluent.[5]
- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of **Methyl 4-chlorobenzoate** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

- Standard Working Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.[\[5\]](#)
- Sample Solution (100 µg/mL): Accurately weigh approximately 100 mg of the **Methyl 4-chlorobenzoate** sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[\[5\]](#)

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. Inject the Standard Working Solution (100 µg/mL) five times and evaluate the following parameters.[\[5\]](#)

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	Not more than 2.0
Theoretical Plates	Not less than 2000
Relative Standard Deviation (RSD) of Peak Areas	Not more than 2.0%

Method Validation Summary

The analytical method was validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[\[6\]](#)[\[7\]](#)[\[11\]](#)

Specificity

Specificity was demonstrated by the absence of interfering peaks at the retention time of **Methyl 4-chlorobenzoate** in a chromatogram of the blank (diluent). The peak for **Methyl 4-chlorobenzoate** was well-resolved from potential impurities.

Linearity

The linearity of the method was evaluated by analyzing five solutions with concentrations ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL).[\[11\]](#) The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)	Peak Area (arbitrary units)
50	125432
75	188148
100	250864
125	313580
150	376296
Correlation Coefficient (r^2)	0.9998

Precision

Precision was assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision).[\[6\]](#)

- Repeatability: Six separate sample preparations from the same batch were analyzed on the same day.
- Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Type	Sample ID	Purity (%)	Mean Purity (%)	RSD (%)
Repeatability	1	99.85	99.87	0.04
	2	99.89		
	3	99.82		
	4	99.91		
	5	99.86		
	6	99.88		
Intermediate Precision	1	99.82	99.84	0.03
	2	99.86		
	3	99.83		
	4	99.87		
	5	99.81		
	6	99.85		

Accuracy

Accuracy was determined by the recovery of a known amount of **Methyl 4-chlorobenzoate** standard spiked into a sample solution at three concentration levels (80%, 100%, and 120% of the working concentration).

Spiked Level	Amount Added (µg/mL)	Amount Recovered (µg/mL)	Recovery (%)	Mean Recovery (%)
80%	80.1	79.8	99.6	99.7
80.1	80.0	99.9	100.3	100.1
80.1	79.6	99.4		
100%	100.2	100.5		
100.2	99.8	99.6	99.8	99.9
100.2	100.4	100.2		
120%	120.3	120.0		
120.3	120.5	100.2	99.6	
120.3	119.8	99.6		

Calculation of Purity

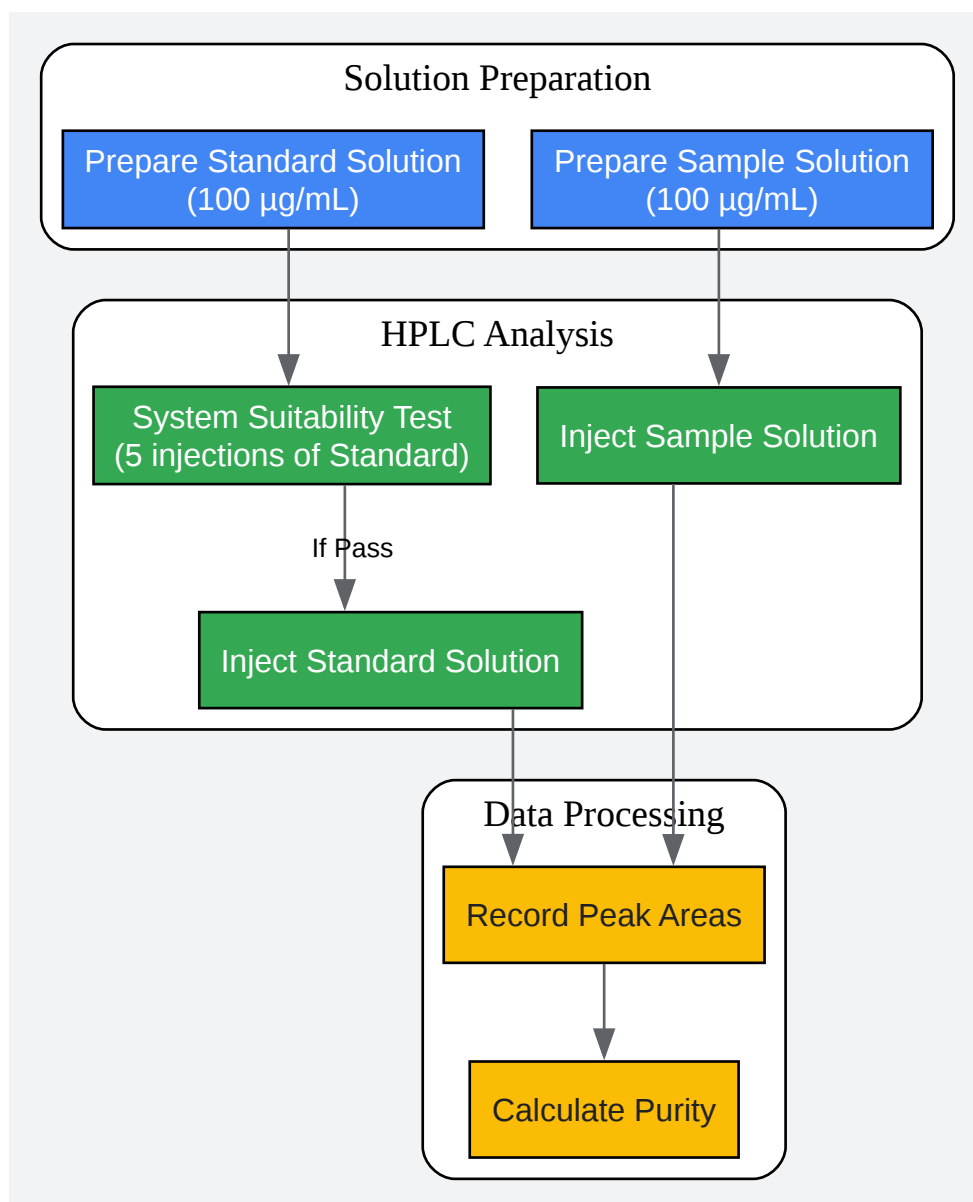
The purity of the **Methyl 4-chlorobenzoate** sample is calculated using the following formula:

$$\text{Purity (\%)} = (\text{Area_sample} / \text{Area_standard}) \times (\text{Conc_standard} / \text{Conc_sample}) \times 100[5]$$

Where:

- Area_sample is the peak area of **Methyl 4-chlorobenzoate** in the sample chromatogram.
- Area_standard is the average peak area of **Methyl 4-chlorobenzoate** in the standard chromatograms.
- Conc_standard is the concentration of the reference standard.
- Conc_sample is the concentration of the sample.

Visualizations



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Caption: Experimental workflow for HPLC purity analysis.

Conclusion

The developed RP-HPLC method for the purity assessment of **Methyl 4-chlorobenzoate** is simple, specific, linear, precise, and accurate. The method is suitable for its intended purpose of routine quality control analysis in a pharmaceutical setting. The validation results demonstrate that the method can reliably determine the purity of **Methyl 4-chlorobenzoate**.

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